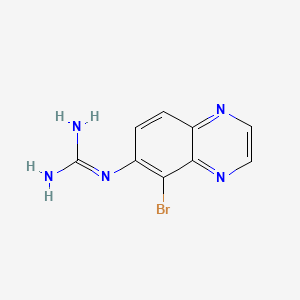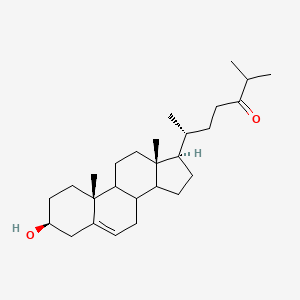
4-(Methyl-d3-thio)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methyl-d3-thio)-phenol is a deuterated analog of 4-methylthiophenol, where the methyl group is replaced by a deuterated methyl group. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in tracing studies and mechanistic investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl-d3-thio)-phenol typically involves the introduction of a deuterated methyl group into the phenol structure. One common method is the reaction of 4-mercaptophenol with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methyl-d3-thio)-phenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Acyl chlorides, alkyl halides, pyridine as base, dichloromethane (DCM) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
4-(Methyl-d3-thio)-phenol is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: In studies involving enzyme-catalyzed reactions to understand the role of sulfur-containing compounds.
Medicine: As a potential therapeutic agent or in the development of diagnostic tools.
Industry: In the synthesis of deuterated compounds for use in pharmaceuticals and other high-value products.
Wirkmechanismus
The mechanism of action of 4-(Methyl-d3-thio)-phenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that affect their function. The deuterated methyl group provides additional stability and can be used to trace the compound’s distribution and metabolism in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylthiophenol: The non-deuterated analog of 4-(Methyl-d3-thio)-phenol.
4-Ethylthiophenol: A similar compound with an ethyl group instead of a methyl group.
4-Propylthiophenol: A similar compound with a propyl group instead of a methyl group.
Uniqueness
This compound is unique due to its deuterated methyl group, which provides distinct advantages in research applications. The deuterium atoms can be used as tracers in studies involving metabolic pathways, reaction mechanisms, and the distribution of the compound in biological systems. This isotopic labeling also enhances the stability of the compound, making it valuable in various scientific investigations.
Eigenschaften
CAS-Nummer |
1354190-90-1 |
|---|---|
Molekularformel |
C7H8OS |
Molekulargewicht |
143.218 |
IUPAC-Name |
4-(trideuteriomethylsulfanyl)phenol |
InChI |
InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i1D3 |
InChI-Schlüssel |
QASBCTGZKABPKX-FIBGUPNXSA-N |
SMILES |
CSC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B591238.png)
![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)


![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)

![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)


![(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B591253.png)
